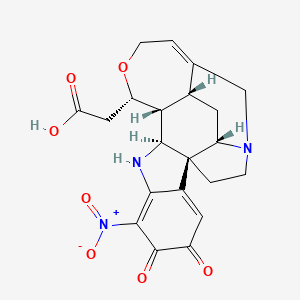

Cacotheline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Plant Toxin Research: Cacotheline is a naturally occurring toxin found in some Strychnos species plants [1]. Research on cacotheline often focuses on its toxicological properties, alongside other Strychnos alkaloids like strychnine and brucine [2]. These studies help us understand the mechanisms of plant toxins and their potential impact on human and animal health.

- Chemical Reference Standard: Due to its well-defined structure, cacotheline can serve as a reference standard in analytical chemistry [1]. Researchers can use it to calibrate instruments and validate methods for detecting other similar alkaloids in plant extracts or biological samples.

Current Limitations:

There is a scarcity of research specifically focused on cacotheline's potential for other scientific applications. More studies are needed to explore its biological activity, pharmacological properties, or suitability for other research areas.

Cacotheline is an organic compound with the chemical formula . It is classified as a nitro derivative of brucine, which is a natural alkaloid. The synthesis of cacotheline involves the reaction of brucine with nitric acid, resulting in the introduction of nitro groups into the brucine structure. This compound is notable for its role as an indicator in titrimetric analysis, particularly for the detection of tin ions () in various chemical assays .

The synthesis of cacotheline primarily involves the nitration of brucine using nitric acid. The general reaction can be summarized as follows:

- Starting Material: Brucine (CHNO)

- Reagents: Nitric acid (HNO)

- Reaction Conditions: The reaction typically requires controlled temperatures and concentrations to ensure selective nitration without excessive degradation of the brucine structure.

The resulting product is cacotheline, which may also form monohydrate forms depending on the conditions during synthesis .

Cacotheline is primarily utilized as an indicator in titrimetric analysis, particularly for determining the concentration of tin ions in solutions. Its ability to undergo distinct color changes upon reacting with certain metal ions makes it valuable in analytical chemistry . Additionally, its redox properties allow for its use in various organic synthesis reactions, particularly those involving oxidation processes .

Cacotheline shares structural similarities with several other alkaloids and nitro compounds. Here are some comparable compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Brucine | CHNO | Parent compound; exhibits similar pharmacological effects |

| Quinine | CHNO | Used as an antimalarial; has different biological activities |

| Strychnine | CHNO | Known for its toxicity; acts as a stimulant on the nervous system |

| Nitrobrucine | CHNO | Another nitro derivative of brucine; similar synthetic pathway |

Uniqueness of Cacotheline:

Cacotheline is unique due to its specific application as an indicator in titrimetric analysis and its distinct redox properties that allow it to function effectively in organic synthesis reactions. Unlike other similar compounds that may have more pronounced biological effects or toxicities, cacotheline's primary role remains within analytical chemistry.

The synthesis of cacotheline represents a well-established nitration process involving the oxidative transformation of brucine dihydrate with nitric acid [1] [2]. Cacotheline, with the molecular formula C21H21N3O7, is produced through the nitric acid-mediated oxidation of brucine, yielding a nitro derivative that serves as an important analytical reagent [3] [5].

The reaction mechanism involves the treatment of brucine dihydrate with concentrated nitric acid under controlled conditions [10] [11]. Historical documentation indicates that concentrated nitric acid dissolves brucine to form a deep red liquid, which transitions to yellow upon standing or heating [11]. This color change signifies the formation of cacotheline through the nitration process. The optimal reaction conditions require careful control of nitric acid concentration to maintain reaction sensitivity and prevent over-oxidation [11].

Brucine dihydrate, the starting material, possesses the molecular formula C23H30N2O6 with a melting point of 174°C [29]. The dihydrate form contains two water molecules per brucine molecule, which influences both solubility and stability characteristics during the nitration process [27] [29]. The alkaloid structure of brucine, derived from Strychnos nux-vomica, provides the reactive framework necessary for the nitration reaction [28].

The electrochemical behavior of brucine during oxidation has been extensively studied using cyclic voltammetry and chronocoulometry techniques [8]. Following a two-electron oxidation at approximately 0.90-1.15 volts versus silver/silver chloride, brucine undergoes reaction with water to form an aminochrome intermediate plus methanol [8]. This oxidative pathway provides insight into the mechanistic aspects of cacotheline formation.

Table 1: Brucine Dihydrate Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C23H30N2O6 | [29] |

| Molecular Weight | 430.49 g/mol | [29] |

| Melting Point | 174°C | [29] |

| Boiling Point | 633.7°C at 760 mmHg | [29] |

| Density | Not available | [29] |

| Flash Point | 337.1°C | [29] |

Purification Techniques: Crystallization from Aqueous and Organic Solvents

The purification of cacotheline employs systematic crystallization procedures utilizing both aqueous and organic solvent systems [3] [5] [18]. The standard purification protocol begins with the formation of yellow crystals from water [3] [18]. This aqueous crystallization step serves as the primary purification method, removing unreacted starting materials and water-soluble impurities.

Following aqueous crystallization, the material undergoes drying over sulfuric acid, which yields the dihydrate form of cacotheline [3] [18]. Further dehydration occurs under vacuum conditions over sulfuric acid at 105°C, resulting in the formation of the anhydrous compound [3] [18]. This stepwise dehydration process allows for precise control over the hydration state of the final product.

Organic solvent crystallization involves the use of ethanol for complex formation and purification [3] [5]. The hydrochloride salt of cacotheline separates as a hydrate when heated under vacuum at 80°C, forming orange-yellow prisms or plates with a decomposition point of 250°C [3] [18]. The formation of resorcinol complexes produces brown crystals from ethanol with a melting point of 325°C, while hydroquinone complexes yield dark red crystals from ethanol with a melting point of 319°C [3] [18].

The crystallization process requires understanding of the conditions under which cacotheline remains insoluble [17]. The compound exhibits characteristics favorable for crystallization, including rigidity, hydrogen bonding capability, and aromatic planarity [17]. These structural features facilitate the formation of well-ordered crystal lattices during the purification process.

Table 2: Cacotheline Crystallization Data

| Form | Solvent | Appearance | Melting Point | Reference |

|---|---|---|---|---|

| Base Form | Water | Yellow crystals | >299.85°C | [3] [18] |

| Hydrochloride | Vacuum/Heat | Orange-yellow prisms | 250°C (decomp.) | [3] [18] |

| Resorcinol Complex | Ethanol | Brown crystals | 325°C | [3] [18] |

| Hydroquinone Complex | Ethanol | Dark red crystals | 319°C | [3] [18] |

Characterization of Hydrated Forms (Monohydrate vs. Anhydrous)

Thermal analysis techniques provide crucial data for distinguishing between hydrated forms [35] [38]. The dehydration process typically occurs in discrete steps, with water loss observable at specific temperature ranges [35]. For cacotheline, the transition from dihydrate to anhydrous form occurs under vacuum conditions at 105°C over sulfuric acid [3] [18].

Physical characterization reveals that the monohydrate appears as a light yellow to brown powder or crystalline material [37]. The anhydrous form exhibits different solubility characteristics and thermal stability compared to the hydrated variants [2] [34]. Density measurements indicate values of approximately 1.62 g/cm³ for the anhydrous form [34].

Spectroscopic characterization employs multiple analytical techniques for form identification [37] [39]. The Spectral Database for Organic Compounds maintains reference spectra under identification number 7592 [37]. Nonaqueous titration methods achieve purity determinations with minimum values of 98.0% for the monohydrate form [37].

Table 3: Physical Properties Comparison

| Property | Monohydrate | Anhydrous | Reference |

|---|---|---|---|

| Molecular Weight | 508.45 g/mol | 427.41 g/mol | [19] [37] |

| Appearance | Light yellow to brown powder | White to yellow crystal | [37] [2] |

| Density | Not specified | 1.62 g/cm³ | [34] |

| Melting Point | >300°C | >299.85°C | [19] [2] |

| Storage Temperature | <15°C (recommended) | Room temperature | [37] |

Industrial-Scale Production Challenges and Yield Optimization

Industrial-scale production of cacotheline faces several significant challenges related to process scale-up, quality control, and yield optimization [20] [21] [22]. The transition from laboratory-scale synthesis to industrial production requires careful consideration of reaction kinetics, heat transfer dynamics, and equipment design modifications [21] [22].

Scale-up challenges include maintaining consistent reaction conditions across larger volumes [21]. The nitric acid oxidation of brucine must be carefully controlled to prevent side reactions and ensure reproducible yields [20] [21]. Temperature distribution becomes critical at industrial scale, as uneven heating can lead to localized over-oxidation or incomplete conversion [22].

Quality control considerations encompass raw material procurement, storage, and inventory management [21]. The industrial production requires standardized brucine dihydrate with consistent purity and moisture content [21] [22]. Supply chain planning becomes essential for maintaining continuous production schedules while ensuring material quality [21].

Yield optimization strategies focus on reaction parameter optimization and process intensification [20] [22]. Advanced modeling techniques, including computational fluid dynamics and machine learning algorithms, assist in predicting optimal reaction conditions [22]. Real-time process monitoring enables dynamic adjustment of parameters to maximize yield while maintaining product quality [22].

Economic constraints significantly impact industrial viability [21] [22]. The specialized nature of cacotheline as an analytical reagent limits market demand, affecting production economics [16] [23]. Cost-effectiveness requires optimization of both material utilization and energy consumption during the manufacturing process [21] [22].

Table 4: Industrial Production Considerations

| Challenge Category | Specific Issues | Mitigation Strategies | Reference |

|---|---|---|---|

| Scale-up | Heat transfer limitations | Advanced reactor design | [21] [22] |

| Quality Control | Raw material variability | Standardized specifications | [21] |

| Yield Optimization | Reaction parameter control | Process modeling | [22] |

| Economic Viability | Limited market demand | Niche market focus | [16] [21] |

| Safety Compliance | Nitric acid handling | Enhanced safety protocols | [21] |

The analytical applications of cacotheline in titrimetric analysis of tin ions provide the primary commercial driver for industrial production [1] [3] [24]. The compound functions as a redox indicator, forming characteristic color changes upon reaction with tin(II) solutions [24] [26]. This specialized application requires high-purity material with consistent performance characteristics, necessitating stringent quality control measures throughout the production process [24].

Cacotheline possesses a highly complex hexacyclic framework characterized by the systematic name hexacyclo[16.3.1.04,12.04,21.05,10.013,19docosa-5,9,17-triene [1] [2] [3]. This intricate polycyclic architecture represents one of the most structurally sophisticated alkaloid derivatives known to analytical chemistry. The framework comprises six interconnected rings arranged in a three-dimensional configuration that creates multiple bridging connections between non-adjacent carbon atoms [3] [4].

The hexacyclic designation indicates the presence of six distinct cyclic structures within the molecular framework. The numerical descriptor [16.3.1.04,12.04,21.05,10.013,19] provides precise information about the ring connectivity pattern, where the primary ring contains twenty-two carbon atoms (docosa), with additional bridges connecting specific carbon positions [2] [3]. The bridge notation 04,12 indicates a direct bond between carbons 4 and 12, while 04,21 represents connectivity between carbons 4 and 21 [4] [5].

The molecular architecture demonstrates remarkable structural rigidity due to the extensive ring fusion and bridging patterns. This rigidity contributes significantly to the compound's unique physical and chemical properties, including its high melting point exceeding 299.85°C and distinctive crystalline morphology [6] [7] [8]. The framework also incorporates three double bonds at positions 5, 9, and 17, contributing to the overall electronic structure and reactivity profile of the molecule [1] [2].

Stereochemical Configuration at Chiral Centers

Cacotheline contains six defined stereogenic centers positioned at carbons C-4, C-12, C-13, C-14, C-19, and C-21, each exhibiting absolute stereochemical configurations determined through systematic application of the Cahn-Ingold-Prelog priority rules [9] [4] [10]. The complete stereochemical descriptor for cacotheline is (4S,12S,13R,14S,19R,21S), indicating the specific three-dimensional arrangement of substituents around each chiral center [3] [4] [5].

Table 3 presents the detailed stereochemical analysis, revealing that the majority of chiral centers adopt the S configuration (four out of six), with only C-13 and C-19 exhibiting R configurations [4] [5]. This asymmetric distribution of stereochemical configurations contributes to the compound's overall chirality and optical activity properties. The chiral centers at C-4 and C-12 function as bridgehead carbons, occupying critical positions within the polycyclic framework where ring fusion occurs [10] [11].

The stereochemical configuration at C-14 is particularly significant as this position bears the acetic acid substituent that defines cacotheline's chemical identity [2] [4]. The S configuration at this center ensures proper spatial orientation of the carboxylic acid functionality relative to the hexacyclic core. The adjacent oxygen bridge near C-13 influences the local stereochemical environment, contributing to the R configuration observed at this position [4] [11].

Determination of absolute configurations follows Cahn-Ingold-Prelog priority rules, where substituents are ranked according to atomic number of directly attached atoms [10] [11] [12]. When atoms of identical atomic number are encountered, the analysis extends along the substitution chain until a point of difference is identified, ensuring unambiguous stereochemical assignment [11] [13].

Comparative Structural Studies with Brucine and Strychnine Analogues

Table 2 provides comprehensive comparative analysis between cacotheline and its parent alkaloids brucine and strychnine, revealing significant structural modifications introduced during the nitration transformation [14] [15] [16]. Cacotheline derives from brucine through nitric acid treatment, resulting in simultaneous introduction of a nitro group and removal of the characteristic methoxy substituents present in the parent compound [1] [17] [18].

The transformation from brucine (C₂₃H₂₆N₂O₄, 394.47 g/mol) to cacotheline (C₂₁H₂₁N₃O₇, 427.41 g/mol) involves loss of two methoxy groups (-OCH₃) while gaining a nitro group (-NO₂) and additional oxygen atoms through oxidative processes [1] [14] [16]. This chemical modification significantly alters the molecular weight, increasing from 394.47 to 427.41 g/mol despite the loss of carbon atoms, due to incorporation of additional nitrogen and oxygen functionalities [1] [14] [19].

Structural modifications profoundly influence physical properties and biological activities. Brucine exhibits two methoxy groups at the 2,3-positions of the aromatic ring system, contributing to its reduced toxicity compared to strychnine [14] [16] [19]. The nitration process that generates cacotheline eliminates these methoxy substituents while introducing the electron-withdrawing nitro group at the C-9 position, fundamentally altering the electronic distribution within the hexacyclic framework [1] [20] [17].

Toxicity profiles demonstrate marked differences among the three compounds. Strychnine represents the most highly toxic member, with lethal doses ranging from 50-100 mg for adult humans [21] [22] [23]. Brucine exhibits reduced toxicity due to the presence of methoxy groups that modify its interaction with biological targets [14] [15] [23]. Cacotheline displays moderate toxicity, with its analytical applications suggesting improved safety profiles compared to both parent alkaloids [24] [20] [25].

Crystallographic characteristics vary significantly among the three compounds. Strychnine forms rhombic crystals with melting points between 286-288°C, appearing as white or colorless crystalline material [22] [19]. Brucine crystallizes in prismatic habit with substantially lower melting point (178°C) and white appearance [14] [19]. Cacotheline exhibits distinct yellow coloration and highest thermal stability with melting point exceeding 299.85°C, reflecting the structural modifications introduced during nitration [26] [6] [20].

X-ray Diffraction Data and Crystal Packing Behavior

X-ray crystallographic analysis of cacotheline remains limited in the published literature, with specific diffraction data and crystal packing parameters not comprehensively reported in accessible databases [27] [28] [29]. The complex hexacyclic architecture presents significant challenges for crystallographic structure determination, requiring high-quality single crystals and sophisticated analytical techniques to resolve the intricate three-dimensional arrangement [28] [30] [31].

Crystal morphology observations indicate that cacotheline forms yellow crystalline material with characteristic appearance distinguishing it from the white crystals typical of brucine and strychnine [26] [6] [20]. The yellow coloration likely results from electronic transitions associated with the nitro group and modified conjugation patterns within the hexacyclic framework [1] [20]. Commercial suppliers report orange powder appearance for analytical grade material, suggesting some variation in crystal habit depending on preparation and purification methods [32] [33] [34].

Thermal stability analysis reveals cacotheline exhibits exceptional stability with decomposition temperatures exceeding 299.85°C, significantly higher than both parent alkaloids [6] [7] [8]. This enhanced thermal stability suggests strong intermolecular interactions within the crystal lattice, potentially involving hydrogen bonding between carboxylic acid groups and π-π stacking interactions between aromatic systems [8] [35] [32].

Crystal packing behavior influences the compound's analytical applications as a redox indicator. The crystalline structure must accommodate the rigid hexacyclic framework while allowing sufficient molecular mobility for redox reactions with metal ions such as tin(II) and antimony(V) [24] [32] [25]. The carboxylic acid functionality at C-14 likely participates in intermolecular hydrogen bonding networks that stabilize the crystal structure while maintaining accessibility for chemical interactions [36] [24] [17].

Density measurements indicate values of approximately 1.62 g/cm³, suggesting efficient crystal packing that maximizes intermolecular interactions while accommodating the bulky hexacyclic framework [26] [6] [7]. The refractive index of 1.6300 reflects the compound's optical properties and electronic structure, consistent with the presence of conjugated systems and electron-withdrawing nitro functionality [6] [7] [8].